4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features a piperidine ring with a cyclopropylidene substituent and a thiophene ring attached to a methanone group. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a thiophene-containing aldehyde or ketone under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification techniques like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium complexes are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(4-(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-ylamino)phenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone: This compound shares structural similarities with 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine, particularly in the presence of a thiophene ring and a piperidine moiety.
Thiophene derivatives: Various thiophene-based compounds exhibit similar chemical properties and reactivity, making them useful for comparison in terms of synthesis and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its cyclopropylidene substituent and methanone linkage differentiate it from other thiophene and piperidine derivatives, offering distinct advantages in certain chemical and biological contexts.
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOLLJPVLXSHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.